6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at position 7 and a piperazine ring at position 4. The piperazine moiety is further modified with a pyrimidine substituent bearing a tert-butyl group at position 6 and a cyclopropyl group at position 5.
Properties
IUPAC Name |
6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8/c1-21(2,3)15-11-16(26-18(25-15)14-5-6-14)28-7-9-29(10-8-28)20-17-19(22-12-23-20)24-13-27(17)4/h11-14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKINJHPDXLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Inferred Properties
Critical Structural and Functional Differences
Pyrimidine Substituents: The target compound’s 6-tert-butyl and 2-cyclopropyl groups likely confer greater steric hindrance and metabolic stability compared to the 5-fluoro-6-cyclopropylpyrimidine in , which may exhibit stronger hydrogen-bonding interactions due to fluorine’s electronegativity.
Piperazine Modifications: 4-Methylpiperazine (e.g., ) enhances solubility but reduces lipophilicity compared to the unmodified piperazine in the target compound.
GPCR inhibition).
Therapeutic Potential and Limitations
- The target compound’s tert-butyl and cyclopropyl groups suggest optimization for prolonged half-life and resistance to oxidative metabolism, making it a candidate for chronic disease targets.
- In contrast, fluorinated analogs () may prioritize potency in acute settings, while sulfur-containing derivatives () could face challenges in toxicity profiling.
Notes
Limitations of Evidence : The provided materials lack explicit pharmacological data for the target compound. Comparisons rely on structural analogs and established structure-activity relationships (SAR).
Synthetic Feasibility : The tert-butyl and cyclopropyl groups in the target compound may complicate synthesis compared to simpler substituents (e.g., methyl or fluorine).
Research Gaps : Experimental validation is required to confirm binding affinity, selectivity, and ADMET profiles.
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